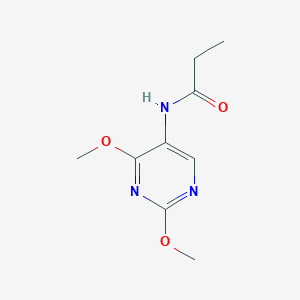
N-(2,4-dimethoxypyrimidin-5-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxypyrimidin-5-yl)propionamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of pyrimidine and has been synthesized using several methods.
Scientific Research Applications
PET Imaging and Neurological Studies
A novel positron emission tomography (PET) ligand, closely related to antiepileptic drugs acting on AMPA receptors, was developed and demonstrated promising in vivo properties. This compound, used in a human PET study, aimed to evaluate its safety and kinetics, suggesting its potential application in studying fast glutamatergic excitatory signaling in the brain and its implications in neuropsychiatric diseases (Takahata et al., 2017).
Metabolic and Toxicological Research
Research on pirimicarb, a compound with a dimethylpyrimidin moiety, highlighted its metabolism in mammals and its metabolites' detection in human urine. This study provides insights into biological monitoring and the metabolic pathways of such compounds, which could be relevant for understanding the metabolism of N-(2,4-dimethoxypyrimidin-5-yl)propionamide (Hardt et al., 1999).
Chemotherapy Research
A phase II study evaluated the antitumor effects of a chemotherapy combination including a compound similar to N-(2,4-dimethoxypyrimidin-5-yl)propionamide, focusing on patients with malignant gliomas. This research contributes to understanding the therapeutic potentials and limitations of related compounds in oncology (Ikeda et al., 1996).
LSD-Induced Altered States of Consciousness
Studies on LSD-induced altered states of consciousness and mystical experiences provide a unique angle on neurological research, potentially paralleling research interests in compounds affecting serotonin receptors. Such studies contribute to the understanding of consciousness and the therapeutic use of psychedelic compounds (Preller et al., 2018).
properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-4-7(13)11-6-5-10-9(15-3)12-8(6)14-2/h5H,4H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBBVCRYMUWKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CN=C(N=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxypyrimidin-5-yl)propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

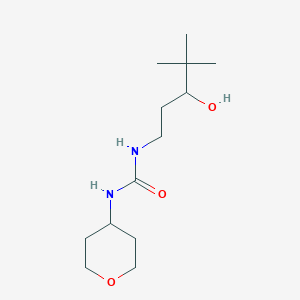
![Methyl 3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2728625.png)
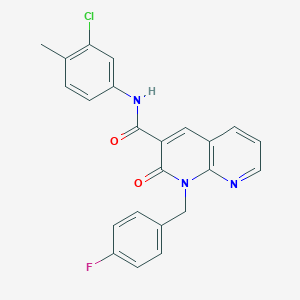
![N-[4-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]phenyl]-N-methylprop-2-enamide](/img/structure/B2728631.png)
![N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2728633.png)
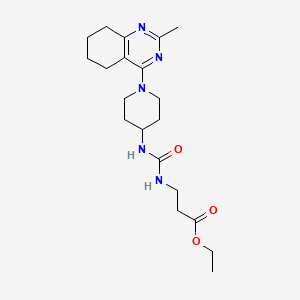
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2728635.png)
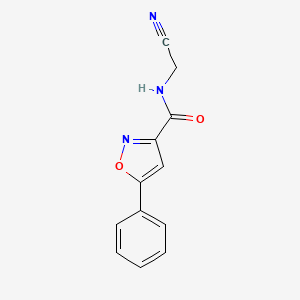
![{3-[(Methylsulfanyl)methyl]phenyl}boronic acid](/img/structure/B2728637.png)
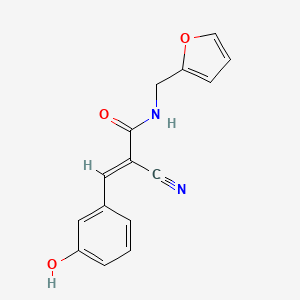
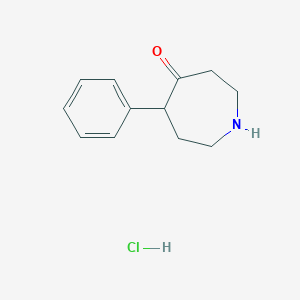
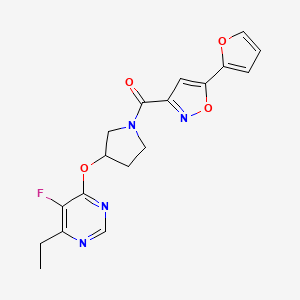
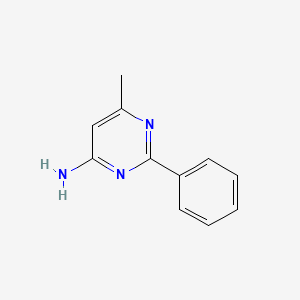
![N-[2-Methyl-1-(2-methylphenyl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2728645.png)